![molecular formula C19H21N2OPS B2724940 2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole CAS No. 262603-91-8](/img/structure/B2724940.png)

2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

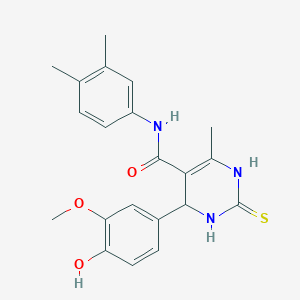

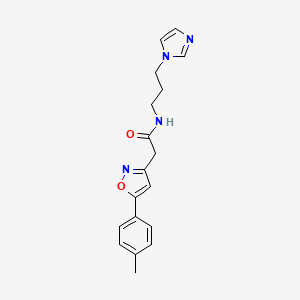

“2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole” is a chemical compound with the molecular formula C19H21N2OPS and a molecular weight of 356.42. It is a derivative of benzothiazole, a privileged scaffold in the field of synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of 2-arylbenzothiazoles, a class to which this compound belongs, has been extensively studied . One method involves the coupling between aromatic aldehydes with o-aminothiophenols .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an azepan-1-yl group, a phenyl group, and a phosphoryl group attached to a benzothiazole core. The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis

The chemical reactions involving benzothiazoles have been widely studied . For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Aplicaciones Científicas De Investigación

Therapeutic Potential and Drug Development

Benzothiazoles are recognized for their versatile pharmacological applications. They serve as ligands to various biomolecules, which has driven interest in their development for treating various ailments, particularly cancer. The 2-arylbenzothiazole moiety, structurally related to the compound , is under investigation for its antitumor potential. This highlights the significant role of benzothiazole derivatives in drug discovery and development, owing to their structural simplicity and ease of synthesis, which facilitates the creation of chemical libraries for new entity discovery (Kamal et al., 2015).

Synthesis and Chemical Properties

The chemical and biological properties of 4-phosphorylated derivatives of 1,3-azoles, which include thiazoles, have been extensively studied. These derivatives are synthesized using various acyclic phosphorus-containing reagents and are characterized by a wide range of biological activities, including antimicrobial and antitumor effects. This suggests that compounds like 2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole could also possess similar properties, making them subjects of interest in both synthetic chemistry and medicinal chemistry research (Abdurakhmanova et al., 2018).

Antimicrobial and Antifungal Activities

Azole derivatives, including benzothiazoles, have been extensively studied for their potent antimicrobial and antifungal agents. These compounds' activities are significantly influenced by their structural features, such as the azole ring linked to the thiazole and the presence of substituents that can enhance their biological efficacy. This indicates that this compound might also exhibit similar antimicrobial and antifungal properties, making it a potential candidate for developing new therapeutic agents (Emami et al., 2022).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 2-[Azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole is the enzyme 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation .

Mode of Action

It is known to interact with its target, 3-hydroxyacyl-coa dehydrogenase type-2 . The interaction between the compound and its target may result in changes in the enzyme’s activity, which could potentially affect various cellular processes .

Biochemical Pathways

Given its target, it is likely that the compound affects pathways related to mitochondrial function and trna maturation .

Result of Action

Given its target, it is likely that the compound affects mitochondrial function and tRNA maturation .

Propiedades

IUPAC Name |

2-[azepan-1-yl(phenyl)phosphoryl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N2OPS/c22-23(16-10-4-3-5-11-16,21-14-8-1-2-9-15-21)19-20-17-12-6-7-13-18(17)24-19/h3-7,10-13H,1-2,8-9,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGWWZKMOJKEDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)P(=O)(C2=CC=CC=C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N2OPS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2724857.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2724858.png)

![4-(diethylsulfamoyl)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2724862.png)

![2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2724864.png)

![1,3,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-carboxamide](/img/structure/B2724866.png)

![2-((6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2724868.png)

![N-(thiophen-2-yl(thiophen-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2724870.png)

![2-(tert-butyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2724876.png)